molecular formula C26H26N2O4S B12035270 3-hydroxy-4-(4-isobutoxy-2-methylbenzoyl)-1-(3-pyridinylmethyl)-5-(2-thienyl)-1,5-dihydro-2H-pyrrol-2-one

3-hydroxy-4-(4-isobutoxy-2-methylbenzoyl)-1-(3-pyridinylmethyl)-5-(2-thienyl)-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B12035270
M. Wt: 462.6 g/mol
InChI Key: GNOYPSMPODHYNS-ZNTNEXAZSA-N
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Description

3-hydroxy-4-(4-isobutoxy-2-methylbenzoyl)-1-(3-pyridinylmethyl)-5-(2-thienyl)-1,5-dihydro-2H-pyrrol-2-one is a complex organic compound with potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. This compound features a unique combination of functional groups, including a hydroxyl group, a benzoyl group, a pyridinylmethyl group, and a thienyl group, which contribute to its diverse chemical reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-hydroxy-4-(4-isobutoxy-2-methylbenzoyl)-1-(3-pyridinylmethyl)-5-(2-thienyl)-1,5-dihydro-2H-pyrrol-2-one typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Pyrrol-2-one Core: This can be achieved through a cyclization reaction involving a suitable precursor such as an α,β-unsaturated carbonyl compound.

    Introduction of the Thienyl Group: This step may involve a cross-coupling reaction, such as a Suzuki or Stille coupling, to attach the thienyl group to the pyrrol-2-one core.

    Addition of the Pyridinylmethyl Group: This can be accomplished through a nucleophilic substitution reaction, where a pyridinylmethyl halide reacts with the intermediate compound.

    Attachment of the Benzoyl Group: The benzoyl group can be introduced via a Friedel-Crafts acylation reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group can undergo oxidation to form a carbonyl compound.

    Reduction: The benzoyl group can be reduced to an alcohol.

    Substitution: The pyridinylmethyl group can participate in nucleophilic substitution reactions.

    Coupling Reactions: The thienyl group can undergo various coupling reactions to form more complex structures.

Common Reagents and Conditions

    Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate).

    Reduction: Reagents like LiAlH₄ (Lithium aluminium hydride) or NaBH₄ (Sodium borohydride).

    Substitution: Nucleophiles such as amines or thiols.

    Coupling Reactions: Catalysts like Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) for Suzuki coupling.

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an alcohol.

    Substitution: Formation of substituted pyrrol-2-one derivatives.

    Coupling Reactions: Formation of biaryl or heteroaryl compounds.

Scientific Research Applications

Chemistry

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: Potential use as a ligand in catalytic reactions.

Biology

    Drug Discovery: Investigated for its potential as a pharmacologically active compound.

    Biochemical Studies: Used in studies to understand its interaction with biological macromolecules.

Medicine

    Therapeutic Agents: Potential use as an anti-inflammatory, anti-cancer, or antimicrobial agent.

Industry

    Materials Science: Used in the development of novel materials with specific properties.

    Agriculture: Potential use as a pesticide or herbicide.

Mechanism of Action

The mechanism of action of 3-hydroxy-4-(4-isobutoxy-2-methylbenzoyl)-1-(3-pyridinylmethyl)-5-(2-thienyl)-1,5-dihydro-2H-pyrrol-2-one would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes, receptors, or DNA. The presence of multiple functional groups allows it to engage in various types of interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

  • 3-hydroxy-4-(4-methoxybenzoyl)-1-(3-pyridinylmethyl)-5-(2-thienyl)-1,5-dihydro-2H-pyrrol-2-one
  • 3-hydroxy-4-(4-ethoxybenzoyl)-1-(3-pyridinylmethyl)-5-(2-thienyl)-1,5-dihydro-2H-pyrrol-2-one

Uniqueness

The unique combination of functional groups in 3-hydroxy-4-(4-isobutoxy-2-methylbenzoyl)-1-(3-pyridinylmethyl)-5-(2-thienyl)-1,5-dihydro-2H-pyrrol-2-one distinguishes it from similar compounds. The presence of the isobutoxy group may impart unique steric and electronic properties, influencing its reactivity and interactions with biological targets.

Properties

Molecular Formula

C26H26N2O4S

Molecular Weight

462.6 g/mol

IUPAC Name

(4E)-4-[hydroxy-[2-methyl-4-(2-methylpropoxy)phenyl]methylidene]-1-(pyridin-3-ylmethyl)-5-thiophen-2-ylpyrrolidine-2,3-dione

InChI

InChI=1S/C26H26N2O4S/c1-16(2)15-32-19-8-9-20(17(3)12-19)24(29)22-23(21-7-5-11-33-21)28(26(31)25(22)30)14-18-6-4-10-27-13-18/h4-13,16,23,29H,14-15H2,1-3H3/b24-22+

InChI Key

GNOYPSMPODHYNS-ZNTNEXAZSA-N

Isomeric SMILES

CC1=C(C=CC(=C1)OCC(C)C)/C(=C\2/C(N(C(=O)C2=O)CC3=CN=CC=C3)C4=CC=CS4)/O

Canonical SMILES

CC1=C(C=CC(=C1)OCC(C)C)C(=C2C(N(C(=O)C2=O)CC3=CN=CC=C3)C4=CC=CS4)O

Origin of Product

United States

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